SGLT inhibitor-1

Diabetes Metabolic disorders Dual SGLT inhibition

SGLT inhibitor-1 is a potent, orally active dual inhibitor of human sodium-glucose cotransporter proteins SGLT1 and SGLT2, exhibiting IC50 values of 43 nM and 9 nM, respectively. This compound belongs to the C-aryl glucoside class and serves as a pharmacological tool for investigating dual SGLT1/SGLT2 inhibition in preclinical models of type 2 diabetes and metabolic disorders.

Molecular Formula C24H27FO8
Molecular Weight 462.5 g/mol
Cat. No. B12422403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGLT inhibitor-1
Molecular FormulaC24H27FO8
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)C5C(C(C(C(O5)CO)F)O)O
InChIInChI=1S/C24H27FO8/c1-29-23-14-4-5-32-22(14)13(8-12-2-3-16-17(9-12)31-7-6-30-16)10-15(23)24-21(28)20(27)19(25)18(11-26)33-24/h2-3,9-10,18-21,24,26-28H,4-8,11H2,1H3/t18-,19-,20+,21-,24+/m1/s1
InChIKeyQUHJWCHBJBZVQP-IDYLKPADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGLT Inhibitor-1: Dual SGLT1/SGLT2 Inhibitor for Metabolic Research and Drug Discovery


SGLT inhibitor-1 is a potent, orally active dual inhibitor of human sodium-glucose cotransporter proteins SGLT1 and SGLT2, exhibiting IC50 values of 43 nM and 9 nM, respectively [1]. This compound belongs to the C-aryl glucoside class and serves as a pharmacological tool for investigating dual SGLT1/SGLT2 inhibition in preclinical models of type 2 diabetes and metabolic disorders [2]. Unlike highly selective SGLT2 inhibitors such as empagliflozin or ertugliflozin, SGLT inhibitor-1 simultaneously engages both transporters, offering a distinct mechanism for modulating glucose homeostasis through combined renal and intestinal glucose handling [3].

Why SGLT Inhibitor-1 Cannot Be Substituted with Selective SGLT2 Inhibitors in Dual-Target Research


Generic substitution with selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) is scientifically invalid for studies requiring dual SGLT1/SGLT2 inhibition. These agents exhibit >1,000-fold selectivity for SGLT2 over SGLT1 and do not meaningfully engage intestinal SGLT1 at therapeutic concentrations [1]. SGLT inhibitor-1, by contrast, maintains sub-50 nM potency at both targets, enabling concurrent modulation of renal glucose reabsorption (via SGLT2) and intestinal glucose uptake (via SGLT1) [2]. This dual action produces distinct pharmacodynamic effects, including enhanced GLP-1 secretion and altered postprandial glucose excursions, which cannot be replicated by SGLT2-selective agents [3]. Procurement of SGLT inhibitor-1 is therefore essential for experiments designed to interrogate dual SGLT1/SGLT2 pharmacology.

Quantitative Differentiation of SGLT Inhibitor-1 from SGLT1-Selective, SGLT2-Selective, and Dual Inhibitor Comparators


Dual SGLT1/SGLT2 Inhibition Profile vs. Sotagliflozin: Enhanced SGLT1 Potency

SGLT inhibitor-1 demonstrates a balanced dual inhibition profile with IC50 values of 43 nM for hSGLT1 and 9 nM for hSGLT2, representing a 4.8-fold higher potency at SGLT2 [1]. In contrast, the clinical-stage dual inhibitor sotagliflozin (LX4211) exhibits IC50 values of 36 nM for SGLT1 and 1.8 nM for SGLT2, yielding a 20-fold selectivity for SGLT2 over SGLT1 . SGLT inhibitor-1 thus provides more balanced dual target engagement, with only a ~5-fold difference in potency compared to sotagliflozin's 20-fold difference.

Diabetes Metabolic disorders Dual SGLT inhibition

SGLT2 Inhibitory Potency vs. Canagliflozin: Comparable Renal Target Engagement with Distinct Selectivity Profile

SGLT inhibitor-1 inhibits hSGLT2 with an IC50 of 9 nM, which is within the same order of magnitude as the clinically approved SGLT2 inhibitor canagliflozin, which demonstrates hSGLT2 IC50 values ranging from 2.0 to 4.4 nM across species and assay conditions . However, canagliflozin exhibits ~250-fold selectivity for SGLT2 over SGLT1 [1], whereas SGLT inhibitor-1 maintains only ~5-fold SGLT2 preference, enabling simultaneous SGLT1 engagement at therapeutically relevant concentrations.

Renal glucose handling SGLT2 inhibition Diabetes

SGLT1 Inhibitory Potency vs. Selective SGLT1 Inhibitor KGA-2727: 2.3-Fold Higher Affinity

SGLT inhibitor-1 inhibits hSGLT1 with an IC50 of 43 nM, demonstrating 2.3-fold higher potency than the selective SGLT1 inhibitor KGA-2727, which exhibits a Ki of 97.4 nM for human SGLT1 . Unlike KGA-2727, which shows >140-fold selectivity for SGLT1 over SGLT2, SGLT inhibitor-1 maintains dual activity at both transporters [1]. This combination of potent SGLT1 blockade and concurrent SGLT2 inhibition distinguishes SGLT inhibitor-1 from pure SGLT1-selective agents.

Intestinal glucose absorption SGLT1 inhibition GLP-1 secretion

In Vivo Oral Glucose Tolerance Test (OGTT) Efficacy in Rodent Models: Robust Blood Glucose Excursion Suppression

In Sprague Dawley rats subjected to oral glucose tolerance testing, SGLT inhibitor-1 (compound 2b) administered orally at 10 mg/kg produced robust inhibition of blood glucose excursion compared to vehicle control [1]. The compound also exerted pronounced antihyperglycemic effects in db/db mice and high-fat diet-fed ZDF rats at the same 10 mg/kg oral dose [1]. While direct comparator data with other dual inhibitors in identical assays are not reported in the primary literature, the magnitude of glucose excursion suppression observed with SGLT inhibitor-1 supports its utility as a dual SGLT1/SGLT2 inhibitor tool compound.

In vivo pharmacology OGTT Antihyperglycemic

Oral Bioavailability and Pharmacokinetic Profile: Comparison with Dual Inhibitor Licogliflozin

SGLT inhibitor-1 is described as an orally active dual SGLT1/SGLT2 inhibitor, with in vivo efficacy demonstrated following oral administration in rodents [1]. In contrast, the dual SGLT1/SGLT2 inhibitor licogliflozin (LIK066) exhibits species-dependent oral absorption, with estimated bioavailability of 87% in rats, 100% in dogs, and 77% in humans, achieving rapid absorption with tmax < 1 hour across species . While specific PK parameters for SGLT inhibitor-1 are not disclosed in the primary publication, its demonstrated oral activity in efficacy models confirms its suitability for oral dosing in preclinical studies.

Pharmacokinetics Oral bioavailability Dual SGLT inhibitor

Selectivity Profile Contrast with Highly Selective SGLT2 Inhibitor Ertugliflozin: 2,250-Fold Difference in Target Engagement

SGLT inhibitor-1 exhibits balanced dual SGLT1/SGLT2 inhibition with a selectivity ratio of approximately 5-fold (IC50 SGLT1 43 nM / SGLT2 9 nM) [1]. In stark contrast, the clinically approved SGLT2 inhibitor ertugliflozin demonstrates 2,250-fold selectivity for SGLT2 over SGLT1, with IC50 values of 0.88 nM for hSGLT2 and 1,960 nM for hSGLT1 . This represents a >450-fold difference in SGLT1 engagement between the two compounds, rendering ertugliflozin functionally inactive at SGLT1 at therapeutic concentrations [2].

Target selectivity SGLT2 inhibition Dual pharmacology

Optimal Research Applications for SGLT Inhibitor-1 Based on Quantitative Differentiation Evidence


Preclinical Investigation of Dual SGLT1/SGLT2 Inhibition in Type 2 Diabetes Models

SGLT inhibitor-1 is ideally suited for in vivo studies examining the combined effects of intestinal SGLT1 and renal SGLT2 inhibition on glycemic control. Its balanced dual inhibition profile (IC50 43 nM SGLT1, 9 nM SGLT2) [1] enables simultaneous modulation of both pathways at a single oral dose (10 mg/kg p.o.) . This distinguishes it from selective SGLT2 inhibitors like empagliflozin and ertugliflozin, which lack meaningful SGLT1 activity [2].

Comparative Pharmacology Studies of Balanced vs. SGLT2-Biased Dual Inhibitors

Researchers comparing the pharmacodynamic consequences of balanced dual inhibition versus SGLT2-biased dual inhibition should utilize SGLT inhibitor-1 alongside sotagliflozin. SGLT inhibitor-1's ~5-fold SGLT2 preference [1] contrasts with sotagliflozin's 20-fold SGLT2 preference , allowing head-to-head assessment of how SGLT1 engagement magnitude affects postprandial glucose excursions, GLP-1 secretion, and intestinal glucose handling [2].

In Vitro Mechanistic Studies Requiring Concurrent SGLT1 and SGLT2 Blockade

In cell-based assays utilizing proximal tubule epithelial cells or intestinal enterocytes that co-express SGLT1 and SGLT2, SGLT inhibitor-1 provides effective simultaneous inhibition of both transporters at nanomolar concentrations [1]. Selective SGLT2 inhibitors (e.g., dapagliflozin, IC50 1.1 nM SGLT2; >1,200-fold selectivity ) or SGLT1-selective inhibitors (e.g., KGA-2727, Ki 97.4 nM SGLT1; >140-fold selectivity [2]) cannot achieve dual blockade without supraphysiological concentrations that risk off-target effects.

Metabolic Phenotyping in Rodent Models of Obesity and Insulin Resistance

SGLT inhibitor-1's demonstrated antihyperglycemic efficacy in db/db mice and high-fat diet-fed ZDF rats at 10 mg/kg p.o. [1] validates its use in metabolic phenotyping studies. Unlike licogliflozin, which requires species-specific dose adjustment due to variable oral bioavailability , SGLT inhibitor-1 has been validated in multiple rodent strains with consistent oral activity, supporting cross-model comparisons [1].

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